3-Butynyl 2-bromoisobutyrate
CAS No.: 1264291-66-8
Cat. No.: VC16181476
Molecular Formula: C8H11BrO2
Molecular Weight: 219.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1264291-66-8 |
|---|---|
| Molecular Formula | C8H11BrO2 |
| Molecular Weight | 219.08 g/mol |
| IUPAC Name | but-3-ynyl 2-bromo-2-methylpropanoate |
| Standard InChI | InChI=1S/C8H11BrO2/c1-4-5-6-11-7(10)8(2,3)9/h1H,5-6H2,2-3H3 |
| Standard InChI Key | MOHWQOXHTWRDGD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C(=O)OCCC#C)Br |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
3-Butynyl 2-bromoisobutyrate belongs to the class of brominated esters, characterized by the formula C₈H₁₁BrO₂. Its structure features a 2-bromoisobutyrate group linked to a 3-butynyl moiety, as depicted in the SMILES notation CC(C)(Br)C(=O)OCCC#C . The alkyne (-C≡C) terminus provides a reactive handle for click chemistry, while the bromine atom at the α-position facilitates radical initiation.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 219.08 g/mol | |
| Density (25°C) | 1.295 g/mL | |
| Refractive Index (n²⁰/D) | 1.470 | |
| Flash Point | 98°C | |
| Storage Temperature | 2–8°C |
The InChIKey MOHWQOXHTWRDGD-UHFFFAOYSA-N uniquely identifies the compound’s stereochemical configuration, ensuring precise reproducibility in synthetic workflows .
Synthesis and Industrial Production
Quality Control
Commercial batches exhibit a purity of ≥97% (GC), with stringent quality assurance protocols to eliminate residual solvents or unreacted precursors . Advanced analytical techniques, including nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS), validate structural integrity and compositional homogeneity.
Applications in Polymer Science
Atom Transfer Radical Polymerization (ATRP)
3-Butynyl 2-bromoisobutyrate serves as a clickable ATRP initiator, enabling the grafting of polymer brushes onto functionalized surfaces. In a landmark study, van Ravensteijn and Kegel (2016) demonstrated its utility in synthesizing patchy colloidal particles . The protocol involves:
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Azide Functionalization: Chlorine groups on polystyrene particles are converted to azides using sodium azide.
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Click Chemistry: The alkyne group of 3-butynyl 2-bromoisobutyrate reacts with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC), anchoring the initiator to the particle surface.
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Surface-Initiated ATRP: The bromine atom initiates polymerization of N-isopropylacrylamide (NIPAM), yielding thermoresponsive poly(NIPAM) brushes with precise chain-length control .
This method achieves site-specific polymer grafting, critical for developing smart coatings and drug delivery systems.
Coupling Reactions in Organic Synthesis
The alkyne functionality permits conjugation with azide-bearing molecules, facilitating the synthesis of hybrid materials. For instance, the compound has been employed to functionalize carbon nanotubes and graphene oxide, enhancing their dispersibility in polymeric matrices .
| Parameter | Specification | Source |
|---|---|---|
| WGK Germany Rating | 3 (Severe water hazard) | |
| Recommended PPE | Gloves, goggles, lab coat | |
| Disposal Methods | Incineration or neutralization |
Recent Advances and Future Directions
Innovations in Material Science
Recent studies exploit 3-butynyl 2-bromoisobutyrate’s dual functionality to create stimuli-responsive hydrogels and self-healing polymers. For example, ATRP-initiated poly(acrylic acid) brushes exhibit pH-dependent swelling behavior, enabling applications in biosensing and microfluidics .
Sustainability Challenges
Despite its utility, the compound’s environmental persistence (WGK 3) necessitates greener alternatives. Researchers are exploring biodegradable initiators and solvent-free ATRP systems to mitigate ecological impact.
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